molecular formula C57H55F17N7O7P B13403441 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep CAS No. 865758-44-7

5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep

Katalognummer: B13403441
CAS-Nummer: 865758-44-7
Molekulargewicht: 1304.0 g/mol
InChI-Schlüssel: BFBXPDJNYSTANQ-HFOOYAPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep is a nucleoside phosphoramidite used as a building block in the chemical synthesis of oligonucleotides. This compound plays a crucial role in the study of DNA-protein interactions, gene expression, and molecular biology research.

Vorbereitungsmethoden

The synthesis of 5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep involves several stepsThe reaction conditions typically involve the use of an azole catalyst and substitution of the di-isopropylamine group with an appropriate alcohol . Industrial production methods often employ solid-phase synthesis techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like iodine in the presence of water.

    Reduction: Reduction reactions are less common for this compound but can be achieved using reducing agents like sodium borohydride.

    Substitution: The most common reaction for this compound involves substitution, where the di-isopropylamine group is replaced by an alcohol in the presence of an azole catalyst.

The major products formed from these reactions include oligonucleotides with modified nucleoside units, which are essential for various biochemical applications .

Wissenschaftliche Forschungsanwendungen

5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep is widely used in scientific research, particularly in:

    Chemistry: It serves as a reagent for nucleoside or oligonucleotide synthesis, facilitating the study of complex biochemical processes.

    Biology: The compound is instrumental in studying DNA-protein interactions and gene expression, providing insights into cellular mechanisms.

    Medicine: It is used in the development of antisense oligonucleotides and other therapeutic agents targeting specific genetic sequences.

    Industry: The compound is employed in the large-scale synthesis of oligonucleotides for various industrial applications, including diagnostics and therapeutics.

Wirkmechanismus

The mechanism of action of 5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep involves its incorporation into oligonucleotides during chemical synthesis. The compound’s phosphoramidite group reacts with the hydroxyl groups of nucleosides, forming phosphodiester bonds. This process is catalyzed by azole catalysts and results in the formation of stable oligonucleotide chains . The molecular targets include DNA and RNA sequences, where the synthesized oligonucleotides can bind and modulate gene expression.

Vergleich Mit ähnlichen Verbindungen

5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep is unique due to its specific chemical structure and reactivity. Similar compounds include:

    5’-O-DMT-N6-benzoyl-2’-deoxyadenosine 3’-CE phosphoramidite: Used for similar applications but differs in the protecting groups and reaction conditions.

    N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Contains a 2’-O-methyl group, which provides different biochemical properties.

    5’-DMT-2’-Fluoro-Adenosine (N-Benzoyl)-CE Phosphoramidite: Incorporates a fluorine atom, offering unique reactivity and stability.

These compounds share similar applications but differ in their chemical structures and specific uses, highlighting the versatility and uniqueness of 5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep.

Eigenschaften

CAS-Nummer

865758-44-7

Molekularformel

C57H55F17N7O7P

Molekulargewicht

1304.0 g/mol

IUPAC-Name

N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C57H55F17N7O7P/c1-33(2)81(34(3)4)89(86-28-10-27-75)88-42-29-44(80-32-78-45-46(76-31-77-47(45)80)79-48(82)36-11-8-7-9-12-36)87-43(42)30-85-50(38-17-21-40(83-5)22-18-38,39-19-23-41(84-6)24-20-39)37-15-13-35(14-16-37)25-26-49(58,59)51(60,61)52(62,63)53(64,65)54(66,67)55(68,69)56(70,71)57(72,73)74/h7-9,11-24,31-34,42-44H,10,25-26,28-30H2,1-6H3,(H,76,77,79,82)/t42-,43+,44+,89?/m0/s1

InChI-Schlüssel

BFBXPDJNYSTANQ-HFOOYAPRSA-N

Isomerische SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Kanonische SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.